5-methyl-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-2-(methylsulfanyl)pyrimidine is a complex organic compound classified as a pyrimidine derivative. This compound features a unique combination of piperidine and oxazole moieties, which contribute to its potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 330.4 g/mol. Such compounds are often explored for their pharmacological properties, particularly in medicinal chemistry.
The synthesis of 5-methyl-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-2-(methylsulfanyl)pyrimidine typically involves multiple synthetic steps:
The synthesis may require specific reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction, depending on the desired modifications to the compound's structure.
The molecular structure of 5-methyl-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-2-(methylsulfanyl)pyrimidine can be represented using various structural notations:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4O2 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 5-methyl-4-{...} |
| Canonical SMILES | CC1=C(N=C(N=C1OCC2CCN(CC2)CC3=C(ON=C3)C)C)C |
The InChI key for this compound is IKYDXABUJALZHW-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications.
5-methyl-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-2-(methylsulfanyl)pyrimidine can undergo several chemical reactions:
Common conditions for these reactions include acidic or basic media for oxidation and anhydrous environments for reduction processes.
The mechanism of action for compounds like 5-methyl-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-2-(methylsulfanyl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. These interactions may inhibit specific pathways or modulate biological responses, making them valuable in drug development.
The physical properties of this compound include:
Relevant chemical properties include:
5-methyl-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
This comprehensive analysis highlights the significance of 5-methyl-4-{...} in various fields, particularly in medicinal chemistry and biological research.
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2